molecular formula C16H17NO3 B5573227 N-(4-ethoxyphenyl)-2-phenoxyacetamide

N-(4-ethoxyphenyl)-2-phenoxyacetamide

Cat. No.: B5573227
M. Wt: 271.31 g/mol
InChI Key: CQBKLBZNUXIHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-phenoxyacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring and a phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: One of the common methods to synthesize N-(4-ethoxyphenyl)-2-phenoxyacetamide involves the Williamson ether synthesis. This method typically involves the reaction of ethyl iodide with paracetamol in the presence of anhydrous potassium carbonate in 2-butanone.

    Staudinger Reaction: Another method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Ceric Ammonium Nitrate: Used for oxidative cleavage reactions.

    Ethyl Iodide and Potassium Carbonate: Used in the Williamson ether synthesis.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

similar compounds, such as phenacetin, exert their effects by acting on the sensory tracts of the spinal cord and the brain to reduce pain and fever . It is likely that N-(4-ethoxyphenyl)-2-phenoxyacetamide may have similar mechanisms of action, involving interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison:

    Phenacetin: Similar to N-(4-ethoxyphenyl)-2-phenoxyacetamide in structure but lacks the phenoxy group.

    Paracetamol: While structurally related, paracetamol is safer and more commonly used in medicine.

This compound is unique due to the presence of both ethoxy and phenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-2-19-15-10-8-13(9-11-15)17-16(18)12-20-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBKLBZNUXIHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.